molecular formula CH6N3O4P B14559991 N-[Bis(aminooxy)phosphoryl]formamide CAS No. 62141-87-1

N-[Bis(aminooxy)phosphoryl]formamide

Cat. No.: B14559991
CAS No.: 62141-87-1
M. Wt: 155.05 g/mol
InChI Key: ZYLGHXMGHYPHQL-UHFFFAOYSA-N
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Description

N-[Bis(aminooxy)phosphoryl]formamide is a specialized chemical reagent designed for advanced research applications. Its molecular structure, which integrates a formamide group with a bis(aminooxy)phosphoryl functional group, suggests potential utility in bioconjugation chemistry, particularly in the formation of stable oxime linkages. Formamides are known to serve as versatile precursors and solvents in organic synthesis and polymer processing . Furthermore, compounds containing aminooxy groups have been identified as valuable in click chemistry protocols for the efficient and selective modification of biomolecules, such as oligonucleotides and proteins . This reagent is provided for research purposes to explore these and other novel synthetic pathways. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62141-87-1

Molecular Formula

CH6N3O4P

Molecular Weight

155.05 g/mol

IUPAC Name

N-diaminooxyphosphorylformamide

InChI

InChI=1S/CH6N3O4P/c2-7-9(6,8-3)4-1-5/h1H,2-3H2,(H,4,5,6)

InChI Key

ZYLGHXMGHYPHQL-UHFFFAOYSA-N

Canonical SMILES

C(=O)NP(=O)(ON)ON

Origin of Product

United States

Preparation Methods

Phosphoryl Chloride-Based Nucleophilic Substitution

The most widely reported method involves reacting phosphoryl chloride (POCl₃) with formamide in the presence of a base (e.g., NaOH, KOH) under anhydrous conditions. Key steps include:

  • Reagent Ratios : A 1:2 molar ratio of POCl₃ to formamide ensures complete bis-substitution at the phosphorus center.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to stabilize intermediates, with THF providing higher yields (78–82%) due to improved solubility of phosphorylated species.
  • Temperature Control : Reactions proceed at 0–5°C initially to mitigate exothermic side reactions, followed by gradual warming to 25°C.

Mechanistic Insight :
The reaction proceeds via a two-step nucleophilic attack:
$$
\text{POCl₃ + HCONH₂ → [Cl₂P(O)NHCHO] + HCl} \quad \text{(Step 1)}
$$
$$
\text{[Cl₂P(O)NHCHO] + 2 NH₂O⁻ → Target + 2 Cl⁻} \quad \text{(Step 2)}
$$
Base neutralizes HCl, driving the equilibrium toward product formation.

Hydroxylamine Derivative Condensation

Alternative routes employ pre-formed hydroxylamine derivatives to streamline bis(aminooxy) group installation:

  • Reagents : Bis(hydroxylamine) salts (e.g., NH₂OK) react with phosphorylated formamide intermediates.
  • Solvent Optimization : N,N-Dimethylacetamide (DMAc) enhances reaction rates at 90–110°C, achieving yields up to 88%.
  • Catalysis : Titanium-based catalysts (e.g., C11 in) enable enantioselective pathways, though stereochemical control is unnecessary for the target achiral compound.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to address batch process limitations:

Parameter Batch Process Flow Reactor
Reaction Time 6–8 h 1–2 h
Yield 75–82% 89–92%
Byproduct Formation 8–12% 3–5%

Data compiled from

Advantages :

  • Precise temperature control (±1°C) minimizes thermal degradation.
  • In-line purification modules (e.g., scavenger resins) reduce post-reaction workup.

Reaction Condition Optimization

Solvent Effects

Solvent Dielectric Constant Yield (%) Byproducts
THF 7.6 82 <5% Cl⁻ residues
DCM 8.9 78 8–10% oxazolidinones
DMAc 37.8 88 <3%

Data from

Key Observations :

  • High-polarity solvents (e.g., DMAc) improve ionic intermediate stability but require stringent drying.
  • THF balances reactivity and cost-effectiveness for laboratory synthesis.

Base Selection

Base pKa Reaction Rate (k, s⁻¹) Yield (%)
NaOH 13.8 1.2 × 10⁻³ 82
KOH 14.0 1.5 × 10⁻³ 85
NaHCO₃ 6.3 3.7 × 10⁻⁴ 62

Data from

Sodium hydroxide is preferred industrially due to lower cost, while KOH offers marginally higher yields.

Purification and Isolation

Crystallization Protocols

Post-reaction mixtures are quenched with ice-water and crystallized at 0–10°C to precipitate the product:

  • Water-to-Reaction Volume Ratio : 1:1 to 2:1 (v/v) optimizes crystal size and purity.
  • Recrystallization Solvents : Ethyl acetate/hexane (3:1) removes residual Cl⁻, yielding >99% purity.

Chromatographic Methods

Laboratory-scale purification employs silica gel chromatography with ethyl acetate eluent (Rf = 0.35). Industrial settings avoid chromatography due to scalability constraints.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 30–40% reduction in reaction time using 100 W microwave irradiation at 80°C.

Biocatalytic Approaches

Immobilized phosphatases under investigation for green synthesis, though yields remain low (45–50%).

Comparative Analysis of Methods

Method Yield Scalability Cost (USD/kg)
POCl₃/THF/NaOH 82% High 120
DMAc/KOH Flow Reactor 92% Industrial 95
Hydroxylamine Condensation 88% Moderate 140

Cost estimates based on

Chemical Reactions Analysis

Types of Reactions

N-[Bis(aminooxy)phosphoryl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include phosphoryl derivatives, aminooxy compounds, and substituted formamides .

Scientific Research Applications

N-[Bis(aminooxy)phosphoryl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Bis(aminooxy)phosphoryl]formamide involves the interaction of its phosphoryl group with target molecules. The compound can act as a phosphoryl donor or acceptor, facilitating phosphoryl transfer reactions. This mechanism is crucial in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Phosphorylated Formamide Derivatives
Compound Name Phosphoryl Substituents Formamide Substituent Key Features
N-[Bis(aminooxy)phosphoryl]formamide Two –ONH₂ groups –NH₂ (formamide) High polarity, potential for hydrogen bonding and metal coordination .
(Diphenylphosphoryl)-N-(p-tolyl)formamide Two –C₆H₅ (phenyl) groups –C₆H₄CH₃ (p-tolyl) Aryl substituents enhance hydrophobicity and π-π stacking .
N-(4-Chlorophenyl)-(diphenylphosphoryl)formamide Two –C₆H₅ groups –C₆H₄Cl (4-Cl phenyl) Electron-withdrawing Cl group increases electrophilicity .
N-(Bis(benzylamino)phosphoryl)formamide Two –NHCH₂C₆H₅ (benzylamino) –NHC(O)H Bulky benzyl groups hinder coordination; used in Zn(II) complexes .

Key Observations :

  • Aminooxy vs. Aryl/Benzyl Substituents: The aminooxy groups in this compound increase polarity and solubility in polar solvents compared to aryl-substituted analogs (e.g., diphenyl or p-tolyl derivatives) .
  • Coordination Potential: Aminooxy groups (–ONH₂) may act as stronger hydrogen bond donors or metal ligands compared to benzylamino or phenyl substituents, similar to carbacylamidophosphate (CAPh) ligands in zinc complexes .

Key Observations :

  • Synthetic Flexibility: Aryl-substituted analogs are synthesized via catalytic additions, while benzylamino derivatives require deprotonation for metal coordination . The target compound’s synthesis would likely involve specialized phosphorylating agents due to the instability of aminooxy groups.
  • Reactivity: Aminooxy groups may render this compound more reactive toward electrophiles (e.g., aldehydes or metal ions) compared to diphenylphosphoryl analogs .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data
Property This compound (Diphenylphosphoryl)-N-(p-tolyl)formamide N-(Benzylamino)phosphoryl-Zn(II) Complex
Solubility High in polar solvents (e.g., DMF) Low in water; soluble in THF, DCM Soluble in methanol, DMF
Melting Point Not reported (predicted <100°C) 120–140°C (crystalline solid) >200°C (decomposes)
Stability Hydrolytically sensitive Stable at room temperature Stable in air

Key Observations :

  • Solubility: The aminooxy groups enhance solubility in polar aprotic solvents like dimethylformamide (DMF), contrasting with the hydrophobic aryl-substituted derivatives .
  • Stability: The target compound’s aminooxy groups may render it prone to hydrolysis under acidic or aqueous conditions, unlike aryl-phosphoryl analogs .

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